2-Fluoro-3-nitrobenzylamine hydrochloride

Quality Control Procurement Building Blocks

Sourcing fluorinated benzylamine building blocks with a specific ortho-fluoro/meta-nitro substitution pattern often introduces unwanted regioisomers. This compound provides a structurally authenticated single isomer. - Validated ortho-F/meta-NO2 electronic push-pull architecture for selective nucleophilic aromatic substitution. - Key scaffold for synthesizing fluorinated pharmacophores and photocleavable 'caged' probes. - Consistent batch purity facilitates reproducible chemoselective nitro group reduction.

Molecular Formula C7H8ClFN2O2
Molecular Weight 206.6
CAS No. 1214334-34-5
Cat. No. B2520502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-nitrobenzylamine hydrochloride
CAS1214334-34-5
Molecular FormulaC7H8ClFN2O2
Molecular Weight206.6
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])F)CN.Cl
InChIInChI=1S/C7H7FN2O2.ClH/c8-7-5(4-9)2-1-3-6(7)10(11)12;/h1-3H,4,9H2;1H
InChIKeyYBQQHXCGIYAYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-nitrobenzylamine hydrochloride: Specialty Building Block


2-Fluoro-3-nitrobenzylamine hydrochloride (CAS 1214334-34-5) is a halogenated, nitro-substituted benzylamine derivative, primarily used as a chemical building block or intermediate in medicinal chemistry and materials science . Its structure incorporates a fluorine atom at the ortho-position and a nitro group at the meta-position relative to the benzylamine core, creating a unique electron-deficient aromatic system that is valuable for targeted synthetic transformations .

2-Fluoro-3-nitrobenzylamine hydrochloride vs. Generic Analogs


Direct substitution with alternative benzylamine derivatives is not feasible due to the compound's unique ortho-fluoro/meta-nitro substitution pattern, which fundamentally alters electronic properties, regioselectivity in downstream reactions, and pharmacokinetic potential of derived molecules [1]. While unsubstituted benzylamine (CAS 100-46-9) or mono-substituted analogs (e.g., 2-fluorobenzylamine, 3-nitrobenzylamine) are commercially available, they lack the synergistic electronic push-pull effect of the 2-fluoro-3-nitro combination. This dual substitution enables specific reactivity, such as nucleophilic aromatic substitution at the fluorine-bearing carbon or chemoselective reduction of the nitro group to an amine, which cannot be replicated by simpler or differently substituted analogs .

2-Fluoro-3-nitrobenzylamine hydrochloride Differentiation Evidence


Purity and Molecular Weight as Procurement Benchmarks

Commercially available 2-Fluoro-3-nitrobenzylamine hydrochloride is supplied with a minimum purity of 98% and a molecular weight of 206.6 g/mol . These metrics are critical for ensuring reproducibility in synthetic workflows, as lower purity or incorrect molecular weight can lead to inaccurate stoichiometry and failed reactions.

Quality Control Procurement Building Blocks

Enhanced SNAr Reactivity via Fluoro-Nitro Synergy

The ortho-fluoro substituent in 2-fluoro-3-nitrobenzylamine hydrochloride is highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing meta-nitro group . This synergistic effect is a class-level property for ortho-fluoro-nitroarenes, enabling mild and selective displacement of fluoride by amines, alkoxides, or thiols to install diversity at the benzylic position [1]. In contrast, mono-substituted analogs like 2-fluorobenzylamine lack this activation and require harsher conditions or are unreactive.

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Chemoselective Nitro Reduction for Orthogonal Functionalization

The nitro group in 2-fluoro-3-nitrobenzylamine hydrochloride can be chemoselectively reduced to a primary amine using standard conditions (e.g., H2, Pd/C), while leaving the fluorine atom intact [1]. This transformation yields 2-fluoro-3-aminobenzylamine, a privileged scaffold with two distinct amine handles for further orthogonal derivatization. This contrasts with unsubstituted benzylamine, which lacks this second functional group for selective manipulation.

Organic Synthesis Protecting Group Strategy Amine Synthesis

2-Fluoro-3-nitrobenzylamine hydrochloride Applications


Synthesis of Fluorinated Bioactive Small Molecules

The compound serves as a key intermediate for synthesizing fluorinated benzylamine derivatives with potential biological activity [1]. Its unique substitution pattern can be exploited to explore structure-activity relationships (SAR) in drug discovery, particularly for targets where a fluorine atom or a nitro group is beneficial for binding or metabolic stability [2]. The ortho-fluoro/meta-nitro motif is found in several bioactive molecules, making this compound a direct precursor for their analogs [3].

Development of Photoactivatable Caged Probes

The presence of an ortho-nitrobenzyl moiety suggests potential use in creating photolabile 'caged' compounds [1]. The fluorine atom can serve as an NMR or PET imaging handle, allowing researchers to track the release and distribution of the active species with high sensitivity [2]. This dual functionality—photocleavable linker and reporter tag—is a powerful tool for studying biological processes with spatiotemporal control.

Advanced Polymers and Organic Electronics Synthesis

Fluorinated aromatic amines are valuable monomers for synthesizing high-performance polymers with enhanced thermal stability, chemical resistance, and unique electronic properties [1]. 2-Fluoro-3-nitrobenzylamine hydrochloride can be polymerized or used as a building block for organic semiconductors, liquid crystals, or specialty coatings, where the fluorine atom modulates intermolecular interactions and electronic structure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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